4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine
Description
Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a fundamental scaffold in organic chemistry. globalresearchonline.netnumberanalytics.com First discovered in the 19th century, pyrazole and its derivatives have become indispensable due to their versatile synthesis methods and wide-ranging chemical reactivity. numberanalytics.com The pyrazole ring is a crucial pharmacophore, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. globalresearchonline.netnumberanalytics.comorientjchem.org
The utility of pyrazoles extends beyond medicine into agrochemicals, where they are used as herbicides and insecticides, and into materials science as dyes and fluorescent agents. globalresearchonline.netnumberanalytics.com Their stability and the ability to be readily functionalized at various positions on the ring make them powerful building blocks for the construction of complex molecular architectures. researchgate.netnih.gov
Importance of Piperidine (B6355638) Moieties in Organic Synthesis and Chemical Biology
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. nih.govnih.gov Its prevalence is a testament to its importance as a key synthetic fragment in drug design. nih.gov The piperidine scaffold can act as a conformationally restricted framework, which can help to reduce the flexibility of a molecule and improve its binding affinity to biological targets. mdpi.com
Furthermore, the basic nitrogen atom within the piperidine ring can improve a compound's physicochemical properties, such as aqueous solubility, and can form critical ionic interactions with biological receptors. mdpi.com Piperidine derivatives are found in over twenty classes of pharmaceuticals, including anticancer agents, neurokinin receptor antagonists, and antibiotics, highlighting their profound impact on chemical biology and medicinal chemistry. nih.govmedhealthreview.com Recent advancements have continued to simplify the synthesis of complex piperidines, making this valuable scaffold even more accessible for drug discovery. medhealthreview.comnews-medical.net
Contextualization of Hybrid Pyrazole-Piperidine Architectures
The strategic combination of well-established pharmacophores into a single hybrid molecule is a powerful approach in modern drug discovery. This concept, often referred to as molecular hybridization, aims to create new chemical entities with potentially synergistic, additive, or entirely novel biological activities. nih.gov
Overview of Research Interests in Novel Organic Compounds with Diverse Pharmacophores
The persistent need for more effective and safer therapeutic agents fuels the ongoing search for novel organic compounds. The development of molecules with diverse pharmacophores is a central theme in this endeavor. By integrating multiple structural motifs known to confer biological activity, chemists can explore vast new areas of chemical space. globalresearchonline.netnih.gov This approach is not only aimed at enhancing a primary activity but also at modulating secondary properties like absorption, distribution, metabolism, and excretion (ADME).
The interest in such compounds is driven by the goal of overcoming challenges like drug resistance and off-target effects. A molecule containing both pyrazole and piperidine fragments, for example, is synthesized not merely as a chemical curiosity but as a calculated design to probe complex biological systems with a tool that possesses a unique combination of structural and electronic features. news-medical.netnih.gov
Specific Focus on 4-(3,5-Diethyl-1H-pyrazol-1-yl)Piperidine as a Subject of Academic Inquiry
The compound this compound emerges as a logical and compelling subject for academic and industrial research. It embodies the principles of molecular hybridization by covalently linking a 3,5-diethylpyrazole unit to a piperidine ring at the 4-position. While extensive published studies on this specific molecule are not prominent, its structure alone warrants investigation.
The presence of the diethyl-substituted pyrazole suggests modulation of lipophilicity and steric profile compared to simpler dimethyl or unsubstituted analogs. The piperidine moiety provides a basic handle and a non-planar structure. The academic inquiry into this compound would logically focus on its synthesis and subsequent evaluation in various biological assays, guided by the known activities of its parent scaffolds. The existence of numerous related pyrazolyl-piperidine and pyrazolyl-piperazine compounds in chemical databases and the scientific literature confirms a broad interest in this structural class. nih.govmdpi.com
Physicochemical Data for this compound
This interactive table summarizes the key calculated physicochemical properties of the title compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₁N₃ |
| Molecular Weight | 207.32 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCC1=CC(=NN1C2CCNCC2)CC |
| Monoisotopic Mass | 207.173548 g/mol |
Table of Mentioned Compounds
Structure
3D Structure
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
4-(3,5-diethylpyrazol-1-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-3-10-9-11(4-2)15(14-10)12-5-7-13-8-6-12/h9,12-13H,3-8H2,1-2H3 |
InChI Key |
HRPVGHVEOJMKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C2CCNCC2)CC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 3,5 Diethyl 1h Pyrazol 1 Yl Piperidine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-(3,5-diethyl-1H-pyrazol-1-yl)piperidine suggests two primary disconnection points, leading to two main synthetic strategies. The most logical disconnections are at the C-N bond between the pyrazole (B372694) and piperidine (B6355638) rings.
Disconnection 1 (Pyrazole-First): This approach involves breaking the N-C bond between the pyrazole nitrogen (N1) and the piperidine C4 carbon. This leads to two key synthons: a pre-formed 3,5-diethyl-1H-pyrazole and a piperidine ring functionalized at the 4-position with a suitable leaving group or an amino group.
Disconnection 2 (Piperidine-First): Alternatively, the pyrazole ring itself can be disconnected. This strategy involves forming the pyrazole ring onto a pre-existing piperidine scaffold. The key synthons here would be 4-hydrazinopiperidine and a 1,3-dicarbonyl compound, specifically 3,5-heptanedione (B1630319), which will form the diethyl-substituted pyrazole ring.
These two disconnections form the basis for the convergent synthetic pathways discussed in the following sections.
Convergent Synthetic Pathways
Convergent synthesis offers an efficient route to the target molecule by preparing the two main structural fragments separately before their final assembly.
Pyrazole-First Approaches
This strategy prioritizes the synthesis of the 3,5-diethyl-1H-pyrazole ring, which is then coupled to a functionalized piperidine derivative.
The synthesis of 3,5-diethyl-1H-pyrazole is a well-established process, typically achieved through a Knorr-type pyrazole synthesis. wikipedia.orgnih.gov This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648).
The key starting material is 3,5-heptanedione. The reaction proceeds by reacting 3,5-heptanedione with hydrazine hydrate, often in a suitable solvent like ethanol (B145695). The reaction is typically heated to drive the condensation and subsequent cyclization to completion.
Reaction Scheme:
This method provides a straightforward and high-yielding route to the 3,5-diethyl-1H-pyrazole core.
Once the 3,5-diethyl-1H-pyrazole is obtained, it can be coupled with a suitably functionalized piperidine ring. Several coupling strategies can be envisioned:
N-Alkylation: A common approach involves the N-alkylation of the pyrazole with a piperidine derivative carrying a good leaving group at the 4-position. For instance, reacting the sodium salt of 3,5-diethyl-1H-pyrazole with 4-bromopiperidine (B2556637) (with the piperidine nitrogen protected, e.g., with a Boc group) would yield the desired product after deprotection.
Buchwald-Hartwig Amination: A more modern and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This would involve coupling 3,5-diethyl-1H-pyrazole with a 4-halopiperidine derivative.
Reductive Amination: If 4-oxopiperidine is used as the piperidine precursor, a reductive amination with 3,5-diethyl-1H-pyrazole is not a direct route. However, a multi-step sequence could be employed.
The choice of coupling method would depend on the availability of starting materials and the desired reaction conditions.
Piperidine-First Approaches
This alternative strategy involves constructing the pyrazole ring onto a pre-functionalized piperidine core.
The key intermediate for this approach is 4-hydrazinopiperidine. This can be synthesized from 4-aminopiperidine (B84694). The synthesis would involve the diazotization of 4-aminopiperidine followed by reduction of the resulting diazonium salt.
Alternatively, direct C-H functionalization of the piperidine ring is a developing area of research, though it can be challenging to achieve regioselectivity. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce functional groups at various positions on the piperidine ring, which could then be converted to a hydrazine group. nih.govresearchgate.net
Once 4-hydrazinopiperidine is synthesized (likely with a protected piperidine nitrogen), it can be reacted with 3,5-heptanedione in a Knorr-type pyrazole synthesis, analogous to the method described in section 2.2.1.1. This would directly yield the target compound, this compound, after deprotection if necessary.
Construction of the Pyrazole Ring on the Piperidine Scaffold
A prevalent and classical method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. whiterose.ac.uk In the context of synthesizing this compound, this strategy involves the reaction of heptane-3,5-dione with a 4-hydrazinylpiperidine (B15131194) derivative.
The reaction typically proceeds by mixing the two reactants, often in a suitable solvent such as ethanol, and may be catalyzed by the addition of a small amount of acid. derpharmachemica.com The initial step involves the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the initial attack can sometimes lead to a mixture of pyrazole isomers, although with symmetrical diketones like heptane-3,5-dione, this is not a concern. whiterose.ac.uk
A general representation of this synthetic approach is depicted below:
Scheme 1: General Synthesis of 4-(3,5-disubstituted-pyrazol-1-yl)piperidine via Cyclocondensation

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |
| Heptane-3,5-dione | 4-Hydrazinylpiperidine | Ethanol, Acid catalyst (e.g., HCl) | This compound | whiterose.ac.ukderpharmachemica.com |
| Acetylacetone | 2,4-dinitrophenylhydrazine | Lithium perchlorate | 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole | whiterose.ac.uk |
Fragment Coupling Strategies
An alternative and often more modular approach involves the coupling of a pre-synthesized 3,5-diethylpyrazole with a suitable piperidine derivative. This strategy, often categorized as N-alkylation or N-arylation, offers flexibility in the synthesis of a library of analogs by varying either the pyrazole or the piperidine fragment.
The N-alkylation of pyrazoles can be achieved by reacting the pyrazole with a piperidine derivative bearing a good leaving group at the 4-position, such as a halide (e.g., 4-bromopiperidine or 4-iodopiperidine) or a sulfonate ester (e.g., piperidin-4-yl methanesulfonate). These reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. nih.govresearchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like DMF or DMSO often being employed. researchgate.net
The regioselectivity of the alkylation of unsymmetrical pyrazoles can be a significant consideration, potentially leading to a mixture of N1 and N2 alkylated products. However, for a symmetrical pyrazole like 3,5-diethylpyrazole, both nitrogen atoms are equivalent, simplifying the outcome.
Scheme 2: General Synthesis of this compound via Fragment Coupling

| Pyrazole Derivative | Piperidine Derivative | Base | Solvent | Product | Ref. |
| 3,5-Diethylpyrazole | N-Boc-4-bromopiperidine | K₂CO₃ | DMSO | N-Boc-4-(3,5-diethyl-1H-pyrazol-1-yl)piperidine | researchgate.net |
| 3-Substituted Pyrazole | Alkyl Halide | K₂CO₃ | DMSO | N1-alkylated pyrazole | researchgate.net |
| Pyrazole | Cyclopentylmethyl methanesulfonate | Et₃N | - | 1-(Cyclopentylmethyl)-1H-pyrazole boronic ester | acs.org |
Detailed Reaction Mechanisms and Mechanistic Studies
Exploration of N-Alkylation and N-Arylation Pathways
The N-alkylation of pyrazoles with piperidine electrophiles proceeds via a standard SN2 mechanism. The reaction is initiated by the deprotonation of the pyrazole NH proton by a base, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of the piperidine ring that bears the leaving group.
The regioselectivity of this reaction is a well-studied aspect, particularly for unsymmetrical pyrazoles. DFT calculations have shown that the outcome is often governed by steric effects. researchgate.net For instance, alkylation tends to occur at the less sterically hindered nitrogen atom. semanticscholar.org In some cases, attractive interactions between the reactants can also influence the regioselectivity. nih.gov The use of different bases and solvents can also modulate the N1/N2 ratio of the products. researchgate.net
Investigation of Mannich-Type Reactions and Friedel-Crafts Acylations
While not a direct route to this compound, Mannich-type reactions represent a method for the functionalization of pyrazoles. The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom next to a carbonyl group. wikipedia.org In the context of pyrazoles, the acidic NH proton can participate in a Mannich reaction. The mechanism begins with the formation of an iminium ion from an aldehyde (e.g., formaldehyde) and a secondary amine (e.g., piperidine). organic-chemistry.orgrsc.org The pyrazole nitrogen then acts as a nucleophile, attacking the iminium ion to form an N-aminoalkylated pyrazole. organic-chemistry.org
Friedel-Crafts acylation of pyrazoles is a method for introducing an acyl group onto the pyrazole ring, typically at the C4 position. The reaction mechanism involves the generation of an acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. derpharmachemica.com The pyrazole ring then acts as the nucleophile in an electrophilic aromatic substitution reaction. derpharmachemica.com However, the pyrazole ring is relatively electron-rich, and the nitrogen atoms can coordinate with the Lewis acid, potentially deactivating the ring towards electrophilic attack. Therefore, careful selection of the catalyst and reaction conditions is crucial. mdpi.com
Analysis of Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) on a pyrazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. rsc.org However, a pyrazole moiety can act as a leaving group in SNAr reactions of other aromatic systems. nih.gov In a hypothetical SNAr route to the target compound, one might envision the reaction of a 4-aminopiperidine with a pyrazole derivative bearing a suitable leaving group at the N1 position, though this is a less common synthetic strategy. The success of SNAr reactions is highly dependent on the nature of the leaving group, the nucleophile, and the presence of electron-withdrawing groups on the aromatic ring to stabilize the Meisenheimer intermediate. nih.gov
Radical Cyclization and C-H Amination Methods for Piperidine Formation
While the previously discussed methods focus on forming the pyrazole ring or coupling the two fragments, alternative strategies involve the formation of the piperidine ring itself as a key step. Radical cyclization reactions are powerful tools for the construction of cyclic systems, including piperidines. acs.org These reactions typically involve the generation of a radical on an acyclic precursor, which then undergoes an intramolecular cyclization onto a double or triple bond. The regioselectivity of the cyclization (exo vs. endo) is a key consideration, with 6-exo-trig cyclizations being common for the formation of six-membered rings.
Intramolecular C-H amination is another modern strategy for piperidine synthesis. This method involves the formation of a nitrogen-centered radical or a high-valent metal-nitrenoid species, which then inserts into a C-H bond of the same molecule to form the piperidine ring. Copper-catalyzed systems have been developed for the intramolecular C-H amination of N-fluoroamides to afford piperidines. Mechanistic studies, including DFT calculations, have been performed to elucidate the reaction pathways and the role of the catalyst in these transformations.
Cross-Coupling Reactions in Pyrazole and Piperidine Synthesis
The formation of the N-aryl bond between the piperidine nitrogen and the C1 position of the pyrazole ring is a cornerstone of the synthesis of this compound. Cross-coupling reactions are the premier strategy for forging such connections. Methodologies like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are central to this process, allowing for the direct linkage of the pre-formed piperidine and pyrazole moieties.
In a typical approach, a halide-substituted pyrazole (e.g., 1-bromo-3,5-diethyl-1H-pyrazole) would be coupled with 4-aminopiperidine or piperidine itself, or alternatively, a pyrazole boronic acid ester could be coupled with a halo-substituted piperidine. Research into the synthesis of related pyrazol-4-yl-pyridine derivatives demonstrates the feasibility of stepwise Suzuki coupling reactions, where a pyrazole boronic ester is successfully coupled with a halo-pyridine. nih.gov This palladium-catalyzed approach has been shown to be effective, with yields influenced by the electronic properties of the substituents. nih.gov Similarly, high-throughput experimentation has been employed to develop robust palladium-catalyzed methods for coupling piperidine-based nucleophiles with five-membered heteroaromatic bromides, a reaction type that is directly analogous to the synthesis of the target molecule. acs.org These data-rich approaches help to quickly identify optimal catalysts and conditions, overcoming common challenges in C-N cross-coupling. acs.org
Catalytic Systems in Synthesis
Application of Palladium Catalysts
Palladium catalysts are the workhorses of C-N cross-coupling reactions and are widely applied in the synthesis of N-arylpiperidines. The Buchwald-Hartwig amination, in particular, has proven to be a powerful tool. The efficacy of these systems often depends on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the catalytic cycle. For instance, ligands like tri-tert-butylphosphine (B79228) (t-Bu3P) have been successfully used in the palladium-catalyzed Negishi-type coupling of organozinc species derived from N-Boc-piperidine with aryl bromides to form 2-arylpiperidines. acs.org
The development of catalysts capable of coupling piperidines with five-membered heteroaromatic systems has been accelerated by high-throughput screening, which allows for the rapid evaluation of numerous ligands and bases to identify conditions that maximize yield and suppress side reactions. acs.org Research has also demonstrated the palladium-catalyzed ortho-arylation of N-benzylpiperidines, where the piperidine moiety acts as a directing group for C-H activation, showcasing another facet of palladium's utility in functionalizing piperidine-containing structures. semanticscholar.org
Table 1: Application of Palladium Catalyst Systems in Piperidine Functionalization
| Catalyst System | Reaction Type | Application Example | Reference |
|---|---|---|---|
| Pd(OAc)₂ / t-Bu₃P·HBF₄ | Negishi Coupling | Synthesis of 2-arylpiperidines from N-Boc-piperidine and aryl bromides. | acs.org |
| Pd(dba)₂ / Custom Ligand | Buchwald-Hartwig | Coupling of piperidines with five-membered heteroaromatic bromides. | acs.org |
| Pd(OAc)₂ | C-H Activation/Arylation | Ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters. | semanticscholar.org |
| Pd₂ (dba)₃ / XPhos | Buchwald-Hartwig | α-arylation of N-protected 2-piperidinones. | documentsdelivered.com |
Role of Copper and Rhodium Catalysts
While palladium holds a dominant position, copper and rhodium catalysts offer valuable, and sometimes superior, alternatives for specific transformations.
Copper catalysts are particularly attractive due to their lower cost and have a long history in C-N bond formation through the Ullmann condensation. Modern research has developed highly efficient and mild copper-catalyzed N-arylation procedures for a wide range of nitrogen heterocycles using aryl bromides and iodides. nih.gov These systems often operate at lower temperatures than traditional Ullmann conditions and show broad functional group tolerance. nih.govmdpi.com For the synthesis of this compound, a copper-based system could provide a more economical and sustainable alternative to palladium for the key N-arylation step. rsc.orgresearchgate.net
Rhodium catalysts are primarily exploited for their ability to catalyze C-H activation and functionalization reactions. nih.govnih.gov In the context of piperidine synthesis, rhodium carbenoid chemistry allows for the site-selective introduction of functional groups at the C2, C3, or C4 positions of the piperidine ring. nih.govnih.govresearchgate.net The selectivity is controlled by the choice of the rhodium catalyst and the nitrogen-protecting group on the piperidine. nih.govnih.gov While not directly forming the pyrazole-piperidine bond, this methodology is crucial for creating more complex or substituted piperidine precursors, which can then be used in subsequent coupling reactions. Rhodium has also been used to synthesize chiral piperidines from pyridinium (B92312) salts via reductive transamination, offering a pathway to enantiomerically enriched building blocks. dicp.ac.cn
Table 2: Applications of Copper and Rhodium Catalysts in Heterocycle Synthesis
| Catalyst | Reaction Type | Application Example | Reference |
|---|---|---|---|
| Copper Salts (e.g., CuI, CuO) | N-Arylation (Ullmann-type) | Coupling of nitrogen heterocycles with aryl halides. | nih.govmdpi.com |
| Dirhodium(II) Complexes | C-H Functionalization | Site-selective functionalization at C2, C3, or C4 of the piperidine ring. | nih.govnih.govresearchgate.net |
| Rhodium Complexes | Reductive Transamination | Asymmetric synthesis of chiral piperidines from pyridinium salts. | dicp.ac.cn |
| Rhodium(III) Complexes | C-H Activation/Cyclization | Synthesis of spiropiperidine derivatives. | acs.org |
Biocatalytic Approaches to Piperidine Functionalization
In the quest for greener and more selective synthetic methods, biocatalysis has emerged as a powerful strategy. Enzymes can perform highly specific functionalizations of piperidine rings under mild conditions. For instance, hydroxylase enzymes can introduce hydroxyl groups at specific positions of the piperidine scaffold. chemistryviews.org These hydroxylated piperidines are valuable intermediates that can be further elaborated.
A modern approach combines the strengths of biocatalysis and metal catalysis. For example, a piperidine can first be functionalized using an enzyme, followed by a radical cross-coupling reaction to introduce an aryl group. chemistryviews.org This chemoenzymatic strategy streamlines the synthesis of complex, three-dimensional piperidine structures. chemistryviews.org Transaminases have also been used in cascade reactions to generate reactive imine intermediates from piperidones, which then undergo further organocatalyzed transformations to build molecular complexity. ucd.ie These biocatalytic methods provide access to chiral and uniquely functionalized piperidine building blocks that are essential for synthesizing advanced analogues of the target compound.
Table 3: Biocatalytic Methods for Piperidine Synthesis and Functionalization
| Enzyme Class | Transformation | Application | Reference |
|---|---|---|---|
| Hydroxylases (e.g., P4H) | C-H Oxidation | Introduction of hydroxyl groups into piperidine carboxylates. | chemistryviews.org |
| Transaminases | Asymmetric Amination | Generation of chiral amines/imines for cascade reactions. | ucd.ie |
| Lipases | Enzymatic Resolution | Separation of racemic alcohols to produce optically active intermediates for cyclization. | oup.com |
Optimization of Reaction Conditions and Yields
Achieving a high yield of this compound requires meticulous optimization of the reaction parameters. The interplay between solvents, temperature, and reagents can have a profound impact on reaction rate, selectivity, and the formation of impurities.
Influence of Solvents, Temperature, and Reagents
The choice of solvent is critical. Solvents not only dissolve the reactants but also influence catalyst stability and reactivity. For palladium-catalyzed couplings, polar aprotic solvents like DMF, dioxane, or toluene (B28343) are commonly used. acs.orgresearchgate.net Studies on the synthesis of related heterocyclic systems have shown that screening various solvents is necessary to achieve optimal results, with yields varying significantly between solvents like ethanol, methanol, and DMF under otherwise identical conditions. researchgate.net
Temperature is another key variable. While some modern catalytic systems can operate at or near room temperature, many cross-coupling reactions require heating to proceed at a reasonable rate. nih.gov Reflux conditions are common, but the specific temperature must be carefully controlled to prevent catalyst decomposition or the formation of undesired byproducts. researchgate.netresearchgate.net For example, in the synthesis of pyrazolo[1,5-a]pyrimidines, refluxing in ethanol was found to be effective. researchgate.net
Table 4: Optimization of Reaction Parameters in Heterocyclic Synthesis
| Parameter | Variables | Effect on Reaction | Common Practices/Observations | Reference |
|---|---|---|---|---|
| Solvent | Ethanol, Methanol, Acetonitrile, THF, DMF, Toluene | Influences solubility, catalyst activity, and reaction rate. | DMF and Toluene are common for Pd-catalyzed couplings. Yields can vary drastically with solvent choice. | acs.orgresearchgate.net |
| Temperature | Room Temperature to Reflux | Affects reaction kinetics and potential for side reactions/decomposition. | Many reactions require heating (reflux). Optimization is needed to balance rate and selectivity. | researchgate.netresearchgate.net |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu, Piperidine | Activates N-H bond, neutralizes acid byproduct, can influence catalyst stability. | Strong, non-nucleophilic bases like NaOtBu are often used. Base screening is critical. | acs.org |
| Reagents | Aryl Halides (Br, I), Boronic Acids/Esters | Electronic properties (EWG vs. EDG) can impact reaction efficiency. | Aryl iodides are often more reactive than bromides. EWGs on the electrophile can improve yield. | nih.govacs.org |
Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
The formation of the pyrazole ring in this compound typically proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this case, the reaction would involve 4-hydrazinylpiperidine (or a protected version) and 3,5-heptanedione (diethylacetylacetone). Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating such condensation reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govdergipark.org.tr
Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. youtube.com The synthesis of pyrazole derivatives under microwave conditions is often carried out in solvents like ethanol or even under solvent-free conditions, aligning with the principles of green chemistry. dergipark.org.tr For the synthesis of this compound, a mixture of 4-hydrazinylpiperidine and 3,5-heptanedione could be subjected to microwave irradiation, likely in the presence of a catalytic amount of acid or base to facilitate the cyclization.
The table below illustrates a comparative example of conventional versus microwave-assisted synthesis for a pyrazole derivative, highlighting the typical advantages of the latter.
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Several hours | Moderate to Good | nih.gov |
| Microwave Irradiation | Minutes | Good to Excellent | nih.govdergipark.org.tr |
This table provides a generalized comparison based on literature for similar pyrazole syntheses.
Challenges in Regio- and Stereoselectivity
A significant challenge in the synthesis of pyrazoles from unsymmetrical 1,3-diketones is controlling the regioselectivity. nih.govnih.gov While 3,5-heptanedione is a symmetrical diketone, leading to a single pyrazole product in this specific case, the principles of regioselectivity are crucial in the broader context of pyrazole synthesis. If an unsymmetrical diketone were used with 4-hydrazinylpiperidine, two constitutional isomers of the pyrazole product could be formed. The regiochemical outcome is often influenced by the reaction conditions, such as the pH and the nature of the substituents on both the hydrazine and the diketone. organic-chemistry.org
The stereoselectivity of the piperidine ring is another important consideration. While the parent this compound does not have stereocenters on the piperidine ring unless further substituted, the synthesis of substituted piperidine derivatives often requires careful control of stereochemistry. nih.govmdpi.com The piperidine ring can exist in different conformations, and the orientation of substituents can have a significant impact on the biological activity of the molecule. The synthesis of specific stereoisomers of substituted piperidines often involves the use of chiral auxiliaries, asymmetric catalysis, or stereoselective reduction methods. nih.govmdpi.com
The table below outlines the potential regioisomers that could be formed if an unsymmetrical 1,3-diketone were used in the synthesis.
| Reactant 1 | Reactant 2 | Potential Product 1 (Regioisomer A) | Potential Product 2 (Regioisomer B) |
| 4-Hydrazinylpiperidine | Unsymmetrical 1,3-Diketone (R1 ≠ R2) | 4-(3-R1-5-R2-1H-pyrazol-1-yl)piperidine | 4-(3-R2-5-R1-1H-pyrazol-1-yl)piperidine |
This table illustrates the challenge of regioselectivity in pyrazole synthesis with an unsymmetrical diketone.
Advanced Spectroscopic and Structural Elucidation of 4 3,5 Diethyl 1h Pyrazol 1 Yl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of 4-(3,5-diethyl-1H-pyrazol-1-yl)piperidine provides specific signals for each unique proton in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integral values are key to assigning the proton environments.
The piperidine (B6355638) ring protons are expected to show complex splitting patterns due to axial and equatorial dispositions. The proton at the C4 position (H-4), being the point of attachment to the pyrazole (B372694) ring, would appear as a multiplet. The protons on the ethyl groups exhibit characteristic quartet and triplet patterns due to coupling with their neighbors. The single proton on the pyrazole ring (H-4') is anticipated to appear as a distinct singlet. The N-H proton of the piperidine ring typically appears as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl -CH₃ (x2) | ~1.25 | Triplet | 6H |
| Piperidine H-3, H-5 (axial) | ~1.80-1.95 | Multiplet | 2H |
| Piperidine H-2, H-6 (equatorial) | ~2.10-2.25 | Multiplet | 2H |
| Ethyl -CH₂- (x2) | ~2.60 | Quartet | 4H |
| Piperidine H-2, H-6 (axial) | ~3.05-3.20 | Multiplet | 2H |
| Piperidine N-H | ~3.30 (broad) | Singlet | 1H |
| Piperidine H-4 (axial) | ~4.10-4.25 | Multiplet | 1H |
| Pyrazole H-4' | ~5.80 | Singlet | 1H |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The carbons of the two ethyl groups are expected in the upfield region. The piperidine ring carbons will appear in the aliphatic region, with the C4 carbon, substituted by the electronegative pyrazole nitrogen, being the most downfield among them. The pyrazole ring carbons (C-3', C-4', C-5') will be found in the aromatic/olefinic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ (x2) | ~14.0 |
| Ethyl -CH₂- (x2) | ~22.5 |
| Piperidine C-3, C-5 | ~32.0 |
| Piperidine C-2, C-6 | ~46.0 |
| Piperidine C-4 | ~58.0 |
| Pyrazole C-4' | ~105.0 |
| Pyrazole C-3', C-5' | ~148.0 |
Note: Predicted values are based on the analysis of analogous compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the H-4 proton of the piperidine ring and its neighbors at H-3 and H-5. It would also confirm the coupling within the ethyl groups (CH₂ with CH₃) and the intricate coupling network among the piperidine ring protons (H-2, H-3, H-5, H-6). chemicalbook.comnp-mrd.org
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). Each signal in the HMQC/HSQC spectrum would link a specific proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments in Tables 1 and 2. chemicalbook.comnp-mrd.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C couplings, which is vital for connecting different parts of the molecule. Key HMBC correlations would include:
A correlation from the piperidine H-4 proton to the pyrazole carbons C-3' and C-5', definitively linking the two ring systems.
Correlations from the ethyl CH₂ protons to the pyrazole carbons C-3' and C-5'.
Correlations from the pyrazole H-4' proton to the pyrazole carbons C-3' and C-5'.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The frequencies of these absorptions are characteristic of the types of bonds and functional groups present.
The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | Piperidine N-H | 3300 - 3500 | Medium, broad |
| C-H Stretch (sp²) | Pyrazole C-H | ~3140 | Medium to weak |
| C-H Stretch (sp³) | Aliphatic C-H (piperidine, ethyl) | 2850 - 3000 | Strong |
| C=N and C=C Stretch | Pyrazole ring | 1500 - 1650 | Medium to weak |
| C-N Stretch | Piperidine, Pyrazole | 1000 - 1300 | Medium |
The N-H stretching vibration of the piperidine ring is expected as a broad band in the 3300-3500 cm⁻¹ region. nist.govchemicalbook.com The sp³ C-H stretching from the piperidine and ethyl groups would appear as strong absorptions just below 3000 cm⁻¹. libretexts.org The sp² C-H stretch of the pyrazole ring is anticipated at a slightly higher wavenumber. chemicalbook.com The stretching vibrations of the C=N and C=C bonds within the pyrazole ring would give rise to absorptions in the 1500-1650 cm⁻¹ range. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule from its exact mass.
For this compound, the molecular formula is C₁₂H₂₁N₃. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element. researchgate.net
Molecular Formula: C₁₂H₂₁N₃
Exact Mass Calculation:
(12 x 12.000000) + (21 x 1.007825) + (3 x 14.003074) = 207.173547 Da
An HRMS experiment would typically measure the protonated molecule, [M+H]⁺.
Theoretical m/z for [C₁₂H₂₂N₃]⁺: 207.173547 + 1.007825 = 208.181372
The observation of an ion with an m/z value matching this theoretical calculation to within a few parts per million (ppm) would unequivocally confirm the elemental formula of the compound. nih.govyoutube.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state, yielding precise bond lengths, bond angles, and conformational details. While an experimental crystal structure for this compound is not available, its solid-state architecture can be predicted based on known structures of related molecules. nih.govresearchgate.netmdpi.com
Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation, which minimizes torsional and steric strain. iucr.org
Substituent Position: The 1-pyrazolyl group at the C4 position of the piperidine ring would preferentially occupy an equatorial position to minimize steric interactions (1,3-diaxial interactions) with the axial hydrogens at the C2 and C6 positions.
Ring Orientations: The pyrazole ring itself is planar. The dihedral angle between the mean plane of the pyrazole ring and the piperidine ring will be a key structural parameter.
Intermolecular Interactions: In the crystal lattice, it is highly probable that molecules would be linked by intermolecular hydrogen bonds involving the piperidine N-H group as a donor and one of the pyrazole nitrogen atoms as an acceptor, forming chains or more complex networks. iucr.org
Table 4: Typical Crystallographic Parameters for a Piperidine-Pyrazole Derivative
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Piperidine Conformation | Chair |
| Pyrazole Substituent | Equatorial |
| Key Intermolecular Force | N-H···N Hydrogen Bonding |
This detailed structural analysis, based on a combination of powerful spectroscopic and crystallographic principles, provides a comprehensive understanding of the molecular architecture of this compound.
Bond Lengths, Bond Angles, and Torsional Angles
Detailed experimental bond lengths, bond angles, and torsional angles for this compound are not available in the published literature. However, analysis of similar structures, such as substituted pyrazolyl-piperidine systems, allows for a general estimation of these parameters.
The pyrazole ring is an aromatic five-membered heterocycle. Its geometry is expected to be planar with bond lengths and angles characteristic of its aromatic nature. The C-C and C-N bonds within the pyrazole ring will have lengths intermediate between single and double bonds. The internal angles of the pyrazole ring will be close to the typical 108° for a five-membered ring.
The piperidine ring, a saturated six-membered heterocycle, typically adopts a chair conformation to minimize steric strain. The C-C and C-N single bonds within the piperidine ring will have standard lengths of approximately 1.53 Å and 1.47 Å, respectively. The bond angles within the piperidine ring are expected to be close to the tetrahedral angle of 109.5°.
The torsional angles within the piperidine ring are crucial in defining its chair conformation. These angles would be expected to be around ±60°. The torsional angle describing the orientation of the pyrazole ring relative to the piperidine ring would depend on the steric bulk of the substituents and any intermolecular interactions in the solid state.
Table 1: Representative Bond Lengths and Bond Angles for a Pyrazolyl-Piperidine Scaffold (Illustrative)
| Parameter | Expected Range/Value | Description |
|---|---|---|
| C-C (piperidine) | ~1.53 Å | Single bond in the saturated piperidine ring. |
| C-N (piperidine) | ~1.47 Å | Single bond in the saturated piperidine ring. |
| C-N (pyrazole) | ~1.34 - 1.38 Å | Aromatic bond within the pyrazole ring. |
| N-N (pyrazole) | ~1.35 Å | Aromatic bond within the pyrazole ring. |
| C-C-C (piperidine) | ~109.5° | Tetrahedral angle in the piperidine ring. |
| C-N-C (piperidine) | ~109.5° | Tetrahedral angle in the piperidine ring. |
| N-N-C (pyrazole) | ~108° | Internal angle in the five-membered pyrazole ring. |
Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation)
The piperidine ring in this compound is expected to exist predominantly in a chair conformation . This is the most stable conformation for six-membered saturated rings as it minimizes both angle strain and torsional strain. In a related crystal structure of a piperidine derivative, the piperidine ring was found to adopt a chair conformation. nih.gov
In the chair conformation, the substituents on the piperidine ring can occupy either axial or equatorial positions. For a 4-substituted piperidine, the substituent (in this case, the 3,5-diethyl-1H-pyrazol-1-yl group) would preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens at the C2 and C6 positions. This would result in a more stable conformation.
The puckering parameters of the piperidine ring, such as the total puckering amplitude and the puckering coordinates, could be calculated from crystallographic data to precisely define the chair conformation. For instance, in a similar quinolinyl-piperidine derivative, the piperidine ring was confirmed to be in a chair conformation with the substituent in an equatorial position. nih.gov
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)
The crystal packing of this compound would be governed by a combination of intermolecular interactions, including hydrogen bonding and van der Waals forces. The piperidine ring contains an N-H group which can act as a hydrogen bond donor. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.
Hydrogen Bonding: It is anticipated that N-H···N hydrogen bonds would be a significant feature in the crystal packing, potentially forming chains or dimers of molecules. nih.govcardiff.ac.uk In the absence of stronger acceptors, weaker C-H···N or C-H···π interactions might also be observed. mdpi.com
Hirshfeld Surface Analysis: This technique is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For similar piperidine-containing compounds, H···H contacts are generally the most abundant, followed by C···H/H···C and O···H/H···O or N···H/H···N interactions, depending on the functional groups present. nih.gov
Table 2: Predicted Intermolecular Interactions and Their Potential Contributions to Crystal Packing
| Interaction Type | Description | Expected Significance |
|---|---|---|
| N-H···N Hydrogen Bonds | Between the piperidine N-H and a pyrazole nitrogen. | High, likely a primary motif. |
| C-H···N Interactions | Weak hydrogen bonds involving C-H donors. | Moderate, contributing to overall packing. |
| H···H Contacts | Van der Waals interactions between hydrogen atoms. | High, typically the largest contribution to the Hirshfeld surface. |
| C-H···π Interactions | Interaction of a C-H bond with the pyrazole ring. | Possible, depending on the packing arrangement. mdpi.com |
Vibrational Spectroscopy and Raman Scattering Studies
Experimental vibrational and Raman spectra for this compound are not available in the literature. However, the expected characteristic vibrations can be predicted based on the functional groups present. Theoretical calculations using methods like Density Functional Theory (DFT) would be invaluable for assigning the vibrational modes. derpharmachemica.commdpi.com
FT-IR Spectroscopy:
N-H stretch: A characteristic band for the piperidine N-H group is expected in the region of 3300-3500 cm-1.
C-H stretches: Aromatic C-H stretching from the pyrazole ring would appear around 3000-3100 cm-1, while aliphatic C-H stretching from the piperidine and ethyl groups would be observed in the 2800-3000 cm-1 region.
C=N and C=C stretches: The pyrazole ring would exhibit characteristic stretching vibrations in the 1400-1600 cm-1 region.
C-N stretches: These would be found in the fingerprint region, typically between 1000-1350 cm-1.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Non-polar bonds, such as the C-C bonds in the rings, often produce strong Raman signals. The symmetric vibrations of the pyrazole ring are expected to be particularly Raman active.
Chiroptical Properties and Stereochemical Characterization (if applicable)
This compound is an achiral molecule as it possesses a plane of symmetry passing through the piperidine nitrogen and the C4 carbon atom. Therefore, it will not exhibit chiroptical properties such as optical rotation or circular dichroism.
If a chiral center were introduced into the molecule, for example, by substitution at a different position on the piperidine ring or on one of the ethyl groups, then the resulting enantiomers could be characterized by chiroptical techniques. For instance, Vibrational Circular Dichroism (VCD) spectroscopy, in conjunction with quantum chemical calculations, is a powerful method for determining the absolute configuration of chiral molecules.
Theoretical and Computational Investigations of 4 3,5 Diethyl 1h Pyrazol 1 Yl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. researchgate.net These methods allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to organic molecules to determine their optimized geometries and electronic properties. researchgate.netderpharmachemica.com For 4-(3,5-diethyl-1H-pyrazol-1-yl)piperidine, DFT calculations, often using functionals like B3LYP, are employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization). derpharmachemica.comnih.gov This process minimizes the total energy of the molecule, providing accurate bond lengths and angles. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined through these calculations. The unique properties of pyrazole (B372694) derivatives, such as their behavior in electrophilic and nucleophilic substitution reactions, are rooted in their electronic structure. nih.gov
The optimized geometry of related pyrazole-piperidine systems has been studied, revealing key structural features. For instance, in a similar compound, the piperidine (B6355638) ring typically adopts a chair conformation. nih.gov The dihedral angle between the pyrazole and piperidine rings is a critical parameter determined through geometry optimization. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gap)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bhu.ac.in
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bhu.ac.in For pyrazole derivatives, FMO analysis helps in predicting their reactivity patterns and potential for various chemical reactions. nih.govresearchgate.net The energies of these orbitals and the band gap can be calculated using DFT methods. researchgate.net
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -0.98 |
| Energy Band Gap (ΔE) | 5.27 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface provides a visual representation of the charge distribution around a molecule. bhu.ac.inresearchgate.net Different colors on the MEP map indicate regions of varying electrostatic potential. bhu.ac.in
Typically, red regions correspond to negative electrostatic potential and are indicative of sites prone to electrophilic attack, while blue regions represent positive electrostatic potential and are susceptible to nucleophilic attack. bhu.ac.in For pyrazole-containing compounds, MEP analysis can identify the nitrogen atoms of the pyrazole ring and any carbonyl or other electron-withdrawing groups as potential sites for electrophilic interaction. nih.govresearchgate.net This information is crucial for understanding intermolecular interactions and predicting the course of chemical reactions. researchgate.net
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions. nih.gov It provides a detailed picture of the bonding within a molecule by localizing the electron density into atomic and bonding orbitals. NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital.
In pyrazole derivatives, NBO analysis can elucidate the nature of the bonds within the pyrazole and piperidine rings and the interactions between them. nih.gov It can also quantify the charge distribution on different atoms, providing insights into the molecule's polarity and reactivity.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
DFT calculations can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound. nih.govnih.gov
The GIAO (Gauge-Including Atomic Orbital) method is commonly used within DFT to calculate NMR chemical shifts (¹H and ¹³C). nih.govnih.gov The accuracy of these calculations depends on the choice of the functional and basis set. nih.govnih.gov Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. derpharmachemica.com These calculated frequencies often need to be scaled to account for anharmonicity and other systematic errors in the computational method. derpharmachemica.com
| Atom | Calculated 13C Chemical Shift (ppm) | Calculated 1H Chemical Shift (ppm) |
|---|---|---|
| C (pyrazole ring) | 140-150 | 7.5-8.0 |
| C (piperidine ring) | 30-50 | 1.5-3.5 |
| C (ethyl groups) | 10-30 | 1.0-2.8 |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a piperidine ring and rotatable ethyl groups, multiple conformations are possible.
Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformations (global and local minima). This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results of this analysis provide an energy landscape that shows the relative energies of different conformers and the energy barriers between them. Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and physical properties. For instance, the orientation of the pyrazole ring relative to the piperidine ring is a key conformational feature. nih.govnih.gov
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior and conformational landscape of molecules like this compound. These simulations provide a time-resolved trajectory of atomic positions, offering a detailed view of molecular flexibility and intermolecular interactions. eurasianjournals.commdpi.com
Molecular Mechanics: Molecular mechanics calculations, often employing force fields such as AMBER, CHARMM, or OPLS, are used to estimate the potential energy of different molecular conformations. For piperidine-containing structures, force fields like COSMIC have been successfully used to predict the energies of various conformers. nih.gov These calculations are fundamental for understanding the energetic landscape of the molecule and identifying low-energy, stable conformations.
Molecular Dynamics (MD) Simulations: MD simulations build upon molecular mechanics by solving Newton's equations of motion for the atoms in the system over time. mdpi.com For a compound like this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and observing its behavior over nanoseconds or even microseconds. mdpi.com Such simulations can reveal:
The stability of different conformations.
The rotational dynamics around the C-N bond connecting the piperidine and pyrazole rings.
The flexibility of the diethyl substituents.
The interaction of the molecule with its environment.
In studies of related pyrazole derivatives complexed with proteins, MD simulations have been used to assess the stability of the ligand-protein binding pose. researchgate.net For instance, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation time to ensure the complex remains stable, which is a key indicator of a viable binding mode. researchgate.net
Exploration of Preferred Conformations and Steric Strain
The conformational preferences of this compound are dictated by the interplay of torsional and steric strains within its structure.
Piperidine Ring Conformation: The piperidine ring typically adopts a low-energy chair conformation. For a 4-substituted piperidine, the substituent—in this case, the 3,5-diethyl-1H-pyrazol-1-yl group—can occupy either an axial or an equatorial position. Generally, the equatorial position is favored to minimize steric clashes with the axial hydrogens on the piperidine ring. Studies on various 4-substituted piperidines have shown that the conformational free energies are very similar to those of analogous cyclohexanes. nih.gov However, the presence of the bulky pyrazole substituent attached to the piperidine nitrogen introduces additional steric considerations, known as allylic strain (A1,3-strain), which can influence the conformational equilibrium. rsc.org
Steric and Torsional Strain: Steric strain arises when non-bonded atoms are forced closer than their van der Waals radii allow, leading to repulsive forces. youtube.com In this compound, significant steric hindrance can occur between the ethyl groups on the pyrazole ring and the piperidine ring itself. Torsional strain results from the repulsion between electrons in adjacent bonds. youtube.com The rotation around the bond connecting the pyrazole and piperidine rings is subject to torsional strain, which determines the preferred dihedral angle and rotational energy barrier. The two ethyl groups at positions 3 and 5 of the pyrazole ring also contribute to steric bulk, influencing how the molecule can orient itself to achieve a stable conformation. mdpi.com
Computational studies on related N-substituted piperidines show that the lowest energy conformation often seeks to minimize these steric and torsional strains, which can sometimes lead to the adoption of twist-boat or other non-chair conformations to relieve unfavorable interactions. rsc.org
Molecular Docking and Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is instrumental in predicting the potential biological targets of this compound and understanding the structural basis of its activity.
Prediction of Binding Modes and Interaction Energies
Docking algorithms explore a vast number of possible binding poses of the ligand within the active site of a protein, calculating a score or binding energy for each pose. nih.gov This score, often expressed in kcal/mol, estimates the binding affinity, with more negative values indicating stronger binding. nih.gov
For pyrazole-containing compounds, docking studies have been performed against a variety of protein targets, including protein kinases, which are often implicated in diseases like cancer. nih.govnih.govnih.gov These studies reveal that pyrazole derivatives can effectively fit into the ATP-binding pocket of kinases. nih.gov The predicted binding modes for this compound would likely show the pyrazole core acting as a scaffold, with the piperidine and diethyl groups making specific contacts with amino acid residues in the binding site.
The table below summarizes binding energy data from docking studies of analogous pyrazole derivatives against various protein targets, providing a reference for the potential interaction energies of the title compound.
| Analogous Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference(s) |
| Pyrazole-Thiadiazole Derivatives | VEGFR-2 | -10.09 kJ/mol (~ -2.41 kcal/mol) | nih.gov |
| Pyrazole-Thiadiazole Derivatives | CDK2 | -10.35 kJ/mol (~ -2.47 kcal/mol) | nih.gov |
| Pyrazole Derivatives | RET Kinase | -7.14 kcal/mol | nih.gov |
| Pyrazole-acetamide Derivatives | 5JRQ (Colorectal Cancer Target) | -8.53 kcal/mol | researchgate.net |
| Pyrazoline Derivatives | EGFR Tyrosine Kinase | Fitness Score: 81.11 to 90.52 | ekb.eg |
Note: The binding energies are highly dependent on the specific protein target and the scoring function used by the docking software.
Analysis of Ligand-Protein Non-Covalent Interactions
The stability of a ligand-protein complex is governed by a network of non-covalent interactions. rsc.orgyoutube.com For this compound, these interactions would involve different parts of the molecule:
Hydrogen Bonds: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the NH group of the piperidine ring (if protonated) could act as a hydrogen bond donor. Docking studies of similar pyrazole derivatives have shown hydrogen bonds forming with backbone amide and carboxylate groups of residues like Alanine, Aspartate, and Glutamate. nih.gov
Hydrophobic Interactions: The ethyl groups on the pyrazole ring and the aliphatic carbons of the piperidine ring create hydrophobic regions. These can form favorable van der Waals interactions with nonpolar amino acid residues such as Valine, Leucine (B10760876), Isoleucine, and Phenylalanine within the protein's binding pocket. nih.govnih.gov
Pi-Stacking and Pi-Cation Interactions: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid side chains like Phenylalanine, Tyrosine, or Tryptophan. If the piperidine nitrogen becomes protonated, it can form a π-cation interaction with these same aromatic residues. chemmethod.com
A detailed analysis of these interactions is crucial for understanding the specificity of the compound for its target and for designing modifications to improve binding affinity. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netmdpi.com These models are essential for virtual screening and for optimizing lead compounds.
Development of Predictive Models for Chemical Behavior and Target Interaction
Developing a QSAR/QSPR model for a series of compounds analogous to this compound involves several steps:
Data Set Collection: A dataset of compounds with known activities or properties is assembled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., steric and electrostatic fields). nih.govijsdr.org
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the observed activity/property. nih.govacs.org
Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation sets to ensure its reliability. researchgate.net
For pyrazole and piperidine derivatives, QSAR models have been successfully developed to predict activities such as anticancer potency and enzyme inhibition. researchgate.netnih.govijsdr.org For example, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives found that their activity as EGFR kinase inhibitors was strongly influenced by adjacency and distance matrix descriptors, which relate to the molecule's topology and shape. nih.gov Such a model could be used to predict the biological activity of this compound and to guide the synthesis of new, potentially more potent, analogs by suggesting structural modifications that are predicted to enhance activity.
Influence of Substituents on Electronic Properties and Reactivity
The electronic properties and reactivity of pyrazole derivatives are significantly influenced by the nature and position of substituents on the pyrazole ring. nih.gov Generally, the introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, thereby affecting its reactivity and interaction with other molecules. nih.govnih.gov
In the case of this compound, the two ethyl groups at the 3 and 5 positions of the pyrazole ring act as electron-donating groups through an inductive effect. This electron donation increases the electron density on the pyrazole ring, which can influence its reactivity in chemical reactions. The piperidine ring attached to the nitrogen of the pyrazole can also modulate the electronic properties.
Studies on related pyrazole derivatives have shown that substituents play a crucial role in their biological and pharmacological properties by influencing their electronic and structural characteristics. nih.gov For instance, in a series of diarylpyrazole derivatives, substitutions on the aryl rings were shown to affect their binding affinity to biological targets. nih.gov Specifically, the presence of O-alkyl substitutions was intended to improve hydrophilic properties. nih.gov While these are not the diethyl groups in the title compound, it illustrates the principle of how substituents are used to tune molecular properties.
The following table summarizes the expected influence of the substituents on the electronic properties of the core pyrazole structure.
| Substituent | Position | Expected Electronic Effect | Influence on Reactivity |
| Diethyl | 3 and 5 | Electron-donating (+I) | Increases electron density on the pyrazole ring, potentially affecting its nucleophilicity and electrophilicity. |
| Piperidine | 1 | Can influence the overall electron distribution and conformational flexibility. | May sterically hinder or electronically influence reactions at the pyrazole nitrogen. |
Study of Photophysical Properties and Nonlinear Optical (NLO) Behavior
The photophysical and nonlinear optical (NLO) properties of organic molecules, including pyrazole derivatives, are of significant interest for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and for optical data storage. nih.govresearchgate.net These properties are intrinsically linked to the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov
For a molecule to exhibit significant NLO properties, it typically possesses a "push-pull" structure, where an electron-donating group (donor) and an electron-accepting group (acceptor) are linked by a π-bridge. nih.gov In this compound, the pyrazole ring can act as part of the π-system, and the diethyl groups are weak electron donors. The piperidine group is not a traditional electron-withdrawing or -donating group in the context of creating a strong push-pull system.
Research on other heterocyclic compounds, such as tetrazoles, has demonstrated that the NLO response can be significantly enhanced by incorporating strong donor and acceptor groups. nih.gov For example, a tetrazole substituted with a p-nitrophenyl group (acceptor) and a 4-(N,N-diphenylamino)phenyl group (donor) exhibited a much higher NLO activity compared to its less substituted counterparts. nih.gov The first hyperpolarizability (β), a measure of the NLO response, is sensitive to this push-pull character. nih.gov
While specific experimental or theoretical data on the photophysical and NLO properties of this compound are not available in the provided search results, we can infer that its NLO response would likely be modest due to the absence of a strong, classic push-pull electronic structure. The photophysical properties, such as absorption and emission wavelengths, would be determined by the electronic transitions within the pyrazolyl-piperidine system. The solvent environment can also influence these properties, though the effect might be minimal without a strong ICT character. nih.gov
The table below outlines the key concepts related to the study of photophysical and NLO properties, which would be relevant for an investigation of this compound.
| Property | Description | Influencing Factors |
| Photophysical Properties | The absorption and emission of light by a molecule. | Electronic structure, nature of substituents, solvent polarity, and specific intermolecular interactions. nih.govresearchgate.net |
| Nonlinear Optical (NLO) Behavior | The change in the optical properties of a material in the presence of intense light. | Molecular structure (especially push-pull systems), intramolecular charge transfer (ICT), and molecular hyperpolarizability (β). nih.gov |
Further experimental and computational studies would be necessary to fully elucidate the specific photophysical and NLO properties of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Design Principles for Analogues and Derivatives
The design of analogues and derivatives of 4-(3,5-diethyl-1H-pyrazol-1-yl)piperidine is rooted in established medicinal chemistry principles. The pyrazole (B372694) ring is a well-known scaffold in drug discovery, valued for its ability to participate in hydrogen bonding and its metabolic stability. nih.gov The piperidine (B6355638) moiety, another common fragment in pharmaceuticals, often serves to improve solubility and can be modified to modulate a compound's pharmacokinetic profile. researchgate.net
Key design principles for creating analogues often involve:
Bioisosteric Replacement: Substituting one group with another that has similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic parameters. For example, replacing the ethyl groups with other alkyl or functional groups.
Scaffold Hopping: Replacing the pyrazole or piperidine core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.
Functional Group Modification: Introducing or modifying functional groups on either ring to alter properties such as polarity, lipophilicity, and hydrogen bonding capacity. This can influence how the molecule interacts with biological targets.
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are often employed to guide the design of new analogues by predicting their potential activity and binding modes to specific targets. researchgate.netmdpi.com
Systematic Structural Modifications of the Pyrazole Ring
The pyrazole ring is a critical component for the activity of many compounds, and its substitution pattern significantly influences its properties.
While specific research on the 3,5-diethyl positions of this compound is not extensively documented in publicly available literature, SAR studies on related pyrazole-containing compounds provide valuable insights. The nature of the substituents at the 3 and 5 positions of the pyrazole ring can impact the molecule's steric and electronic properties.
In a series of 1,3,5-triaryl-4-alkyl substituted pyrazole derivatives, the nature of the substituents on the pyrazole ring was found to be crucial for their biological activity. researchgate.net Altering the size and lipophilicity of these groups can affect how the molecule fits into a biological target's binding pocket. For instance, increasing the alkyl chain length from methyl to ethyl can enhance lipophilicity, which may improve membrane permeability. However, it could also introduce steric hindrance, potentially reducing binding affinity.
| Modification | Rationale | Potential Impact |
| Varying Alkyl Chain Length | To probe the size of the binding pocket and modulate lipophilicity. | Longer chains may increase potency up to a certain point before causing steric clash. |
| Introduction of Polar Groups | To improve solubility and introduce new hydrogen bonding interactions. | Could enhance pharmacokinetic properties and target engagement. |
| Introduction of Aromatic Rings | To explore pi-stacking interactions with the target. | May significantly increase binding affinity if the target has a suitable aromatic pocket. |
The substitution at the N1 position of the pyrazole ring is a common strategy for modifying the properties of pyrazole-containing compounds. In a study on 4-arylazo-3,5-diamino-1H-pyrazoles, N1-alkylation with various groups, including methyl, benzyl, and others, led to a complete loss of activity, highlighting the sensitivity of this position to substitution. nih.gov This suggests that the hydrogen on the N1 nitrogen may be crucial for activity in some contexts, possibly acting as a hydrogen bond donor.
Conversely, in other series of pyrazole derivatives, substitution at the N1 position with different aryl groups has been shown to be critical for activity. For example, in a series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones, the nature of the aryl substituent at N1 significantly influenced their antitubulin activity. nih.gov
| N1-Substituent | Observed Effect in Analogous Series | Reference |
| Alkyl groups | Complete loss of activity | nih.gov |
| Aryl groups | Modulated activity, with specific substitutions enhancing potency | nih.gov |
| Hydrogen | Often essential for activity, acting as a hydrogen bond donor | nih.gov |
Systematic Structural Modifications of the Piperidine Ring
The piperidine ring offers additional opportunities for structural modification to fine-tune the properties of the parent compound.
In the context of SAR, attaching different functional groups to the piperidine nitrogen can impact a compound's activity. A study on piperidine derivatives as inhibitors of an enzyme from Mycobacterium tuberculosis showed that the basicity of the piperidine nitrogen was important for activity. nih.gov
| Piperidine N1 Derivatization | Purpose | Potential Outcome |
| Acylation | To introduce amide functionalities and modulate basicity. | Can alter solubility, cell permeability, and target interactions. |
| Alkylation | To introduce various alkyl or arylalkyl groups. | Can explore additional binding pockets and modify lipophilicity. |
| Sulfonylation | To introduce a sulfonamide group. | Can act as a hydrogen bond acceptor and alter the electronic properties. |
Substitution at other positions on the piperidine ring, such as the C4 position, can also significantly affect a compound's properties. The introduction of substituents at C4 can influence the conformation of the piperidine ring and provide additional points of interaction with a biological target. A variety of methods exist for the preparation of 4-substituted piperidines, reflecting the importance of this structural motif in medicinal chemistry. youtube.com
In a series of 4-substituted piperidines and piperazines, modifications at the C4 position were shown to improve binding affinity at opioid receptors. nih.gov The length and flexibility of the side chain at this position were found to be critical for activity.
| C4-Substituent | Effect in Related Piperidine Series | Reference |
| Aryl groups | Can lead to potent and selective compounds through interactions with hydrophobic pockets. | nih.gov |
| Amide/Ester groups | Can introduce hydrogen bonding capabilities and improve pharmacokinetic profiles. | nih.gov |
| Small Alkyl groups | Can be used to probe the steric tolerance of the binding site. | chemrevlett.com |
Introduction of Linkers and Bridging Moieties
The strategic introduction of different bridging moieties attached to the piperidine or pyrazole can significantly alter a compound's properties. For instance, creating bivalent inhibitors that can bind to two distinct pockets of a target protein is a key advantage of fragment linking strategies. nih.gov The nature of the linker, whether it's a simple alkyl chain, an amide bond, or a more complex heterocyclic system, can modulate a compound's solubility, metabolic stability, and ability to be protonated at physiological pH. nih.gov
For example, studies on PROTACs (Proteolysis Targeting Chimeras) have shown that incorporating a piperazine (B1678402) ring within a linker can enhance solubility. However, the chemical bond used to attach the piperazine is crucial; an amide bond can lower the pKa by one unit, while a triazole ring formed via click chemistry can decrease it by nearly three units, which could hinder protonation. nih.gov In a different context, the synthesis of pyrazole-1-carbothiohydrazide derivatives introduces a flexible carbothiohydrazide linker, allowing for further reactions to build more complex structures.
The table below illustrates various linker strategies that have been applied to related pyrazole-piperidine systems, highlighting the diversity of chemical connections used to modulate biological activity.
| Linker/Bridging Moiety | Example Compound Class | Purpose/Observation |
| Methylene Bridge | (S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl -amine derivatives | Connects piperidine to a phenyl-pyrazole unit, enhancing GlyT1 inhibitory activity. nih.gov |
| Amide Bond | N-(piperidin-1-yl)-...-pyrazole-3-carboxamide | A common linker in cannabinoid receptor antagonists, crucial for activity. elsevierpure.com |
| Carboxamide | Pyrazole-5-carboxamides | Used to develop inhibitors for targets like the receptor for advanced glycation end products (RAGE). mdpi.com |
| Alkylation of Piperidine N | 1-(2-chlorobenzyl )-...-piperidine | Direct alkylation to explore substitution patterns around the core scaffold. mdpi.com |
Impact of Substituents on Molecular Interactions
Polarity and the capacity to form hydrogen bonds are fundamental to a molecule's interaction with a biological receptor. Hydrogen bonds are key facilitators of protein-ligand binding, and their presence often correlates with higher binding affinity. ijnc.irresearchgate.net
In the this compound scaffold, the nitrogen atoms of the pyrazole ring and the nitrogen of the piperidine ring are potential hydrogen bond acceptors. The piperidine nitrogen, if protonated, can also act as a hydrogen bond donor. The introduction of polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can significantly enhance a compound's hydrogen bonding potential and improve solubility in aqueous environments. researchgate.net Conversely, non-polar substituents would favor hydrophobic interactions.
The formation of extensive hydrogen bonding networks can be a driving force in the assembly of molecular arrays. nih.gov In drug-receptor interactions, specific hydrogen bonds with amino acid residues in the binding pocket are often critical for potent inhibition. For example, in studies of pyrazole inhibitors of the integrase receptor, the formation of two hydrogen bonds with specific leucine (B10760876) and arginine residues was observed in a high-affinity ligand. ijnc.ir The strategic placement of hydrogen bond donors and acceptors on the pyrazole or piperidine rings can therefore be used to optimize binding to a target.
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov It affects a molecule's ability to cross biological membranes, with higher lipophilicity generally leading to better permeability through phospholipid bilayers. researchgate.net
In the this compound molecule, the two ethyl groups at positions 3 and 5 of the pyrazole ring significantly contribute to its lipophilicity. It has been noted that ethyl substituents enhance lipophilicity when compared to smaller methyl-substituted analogs, which can in turn affect membrane permeability and biological activity profiles. This increased lipophilicity can lead to stronger binding through non-specific hydrophobic interactions with the biological target. researchgate.net
The following table shows LogP values for related pyrazole and piperidine compounds, illustrating how structural changes affect this key property.
| Compound | Structure | Calculated LogP | Observation |
| Pyrazole | C₃H₄N₂ | 0.33 | Parent heterocycle, relatively polar. |
| Piperidine | C₅H₁₁N | 1.2 | Parent heterocycle, more lipophilic than pyrazole. |
| 4-Methylpyrazole | C₄H₆N₂ | 0.7 | Addition of a small alkyl group slightly increases lipophilicity. |
| 2-(4-methyl-1H-pyrazol-5-yl)piperidine | C₉H₁₅N₃ | 0.9 | A combined scaffold with moderate lipophilicity. rsc.org |
| 3,5-diethylpyrazole | C₇H₁₂N₂ | 1.8 | Di-ethyl substitution significantly increases lipophilicity over pyrazole. |
The size (steric effects) and electron-donating or electron-withdrawing nature (electronic effects) of substituents have a profound impact on a molecule's reactivity and binding affinity. researchgate.netnih.gov
Steric Effects: The bulkiness of substituents can dictate how a molecule fits into a receptor's binding pocket. In some cases, bulky groups can cause steric hindrance, preventing optimal binding. However, in other instances, larger groups might be necessary to fill a hydrophobic pocket, thereby increasing binding affinity. nih.gov For example, in a series of pyrazole derivatives targeting CYP2E1, the introduction of methyl groups at positions 3 and 5 simultaneously blocked binding, likely due to steric clashes. nih.gov The conformation of the molecule can also be influenced by steric interactions; for instance, 5-methyl-1-vinylpyrazoles predominantly adopt a specific conformation due to the presence of the methyl group. nih.gov
Chemotype Exploration and Lead Optimization Strategies
Chemotype exploration involves the synthesis and evaluation of structurally diverse molecules based on a common scaffold to identify new lead compounds with improved properties. mdpi.comconnectjournals.com For the this compound scaffold, this can involve several strategies:
Scaffold Hopping: Replacing the pyrazole or piperidine ring with other heterocyclic systems to discover novel core structures that maintain or improve binding to the same biological target. niper.gov.in
Positional Isomerism: Moving the point of attachment between the pyrazole and piperidine rings (e.g., from 1-yl to 3-yl or 4-yl on the pyrazole, or from 4-yl to 2-yl or 3-yl on the piperidine).
Ring Modification: Introducing unsaturation into the piperidine ring, which was shown in one study to increase potency tenfold in a related series. dndi.org
Systematic Substituent Variation: As explored in the previous sections, systematically changing the substituents on both rings to probe the chemical space and build a detailed Structure-Activity Relationship (SAR). elsevierpure.comnih.gov
Biological Target Identification and Mechanistic Studies Pre Clinical Focus
Investigation of Protein Binding and Enzyme Inhibition Mechanisms
Pre-clinical research often focuses on how a compound interacts with specific proteins and enzymes to understand its potential therapeutic effects and mechanism of action. For 4-(3,5-diethyl-1H-pyrazol-1-yl)piperidine, specific data on such interactions are not present in the available scientific literature.
The pyrazole (B372694) scaffold is a component of many known kinase inhibitors. The Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade in cell proliferation and survival, and its dysregulation is common in cancers. Similarly, Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle and a target for cancer therapy. However, a comprehensive search has found no published studies evaluating the inhibitory activity of this compound specifically against CDK2 or the kinases within the EGFR/PI3K/AKT/mTOR signaling pathway.
Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation and pain, with many inhibitors featuring piperidine (B6355638) or pyrazole moieties in their structure. Despite the structural relevance, there are no specific studies documenting the inhibitory effect of this compound on sEH. Furthermore, no research has been identified regarding its potential modulation of arylamine N-acetyltransferase activity.
Small-conductance calcium-activated potassium (KCa2) channels are involved in neuronal excitability, and modulators of these channels, which sometimes contain pyrazole structures, are of research interest. However, investigations into the specific effects of this compound on KCa2 channels or other ion channels have not been reported in the scientific literature.
Receptor Binding Profiling and Ligand-Receptor Interactions
Understanding how a compound binds to various receptors is crucial for defining its pharmacological profile. For this compound, data on receptor binding and functional antagonism or agonism are absent.
G-protein-coupled receptors (GPCRs) represent a large family of drug targets. While pyrazole-containing compounds have been explored as ligands for various GPCRs, no specific studies have been published that investigate the ability of this compound to inhibit G-protein-coupled receptor kinases.
Sigma (σ) receptors are implicated in a variety of central nervous system functions, and ligands for these receptors often contain piperidine scaffolds. Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrazoles, have been identified as ligands for the sigma-1 receptor. Nonetheless, there is no available research that specifically examines the binding affinity or antagonistic activity of this compound at sigma receptors.
Antimicrobial Activity Studies (Bacterial and Fungal Strains)
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with various analogues showing activity against a range of bacterial and fungal pathogens.
Antibacterial Activity: Novel pyrazole analogues have been synthesized and evaluated for their antibacterial efficacy. In one study, a series of pyrazole derivatives was tested against several bacterial species. tsijournals.com Compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide was found to be highly active against the Gram-positive bacterium Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Another derivative, compound 3 , was exceedingly active against the Gram-negative bacterium Escherichia coli, also with an MIC of 0.25 μg/mL, which compares favorably to the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Other piperidine derivatives have also shown strong inhibitory activity against various bacteria. researchgate.net
Fungal Activity: The antifungal potential of pyrazole derivatives is also a significant area of research. A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and tested against several phytopathogenic fungi. nih.govresearchgate.net The isoxazole (B147169) pyrazole carboxylate 7ai showed particularly strong antifungal activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL. nih.govresearchgate.net Another study found that compound 2 from a synthesized series was a highly active antifungal agent against Aspergillus niger, with an MIC of 1 μg/mL, which is comparable to the standard drug Clotrimazole. nih.gov Furthermore, some pyrazole thio-oxadiazole derivatives exhibited good antifungal activity, with compound 6a showing excellent activity against A. niger. niscpr.res.in Research has also focused on designing pyrazole analogues containing an aryl trifluoromethoxy group, with compound 1v displaying the highest activity against F. graminearum (EC₅₀ value of 0.0530 μM), comparable to the commercial fungicide pyraclostrobin. nih.gov
| Compound/Derivative | Target Organism | Activity (MIC/EC₅₀) | Reference |
|---|---|---|---|
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL (MIC) | nih.gov |
| Compound 3 (a pyrazole derivative) | Escherichia coli (Gram-negative) | 0.25 μg/mL (MIC) | nih.gov |
| Compound 2 (a pyrazole derivative) | Aspergillus niger (Fungus) | 1 μg/mL (MIC) | nih.gov |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani (Fungus) | 0.37 μg/mL (EC₅₀) | nih.govresearchgate.net |
| Pyrazole analogue 1v | Fusarium graminearum (Fungus) | 0.0530 μM (EC₅₀) | nih.gov |
Anticancer Research: Mechanistic Aspects in Cell Lines
Pyrazole derivatives have emerged as a promising class of compounds in anticancer research, with studies elucidating their mechanisms of action in various cancer cell lines. nih.gov These compounds often target key pathways involved in cell proliferation and survival. Derivatives containing a piperidine moiety have been shown to be effective at inhibiting cell survival across multiple human cancer cell lines, including breast carcinoma (MCF7), hepatocellular carcinoma (HepG2), and leukemia (K562), with IC₅₀ values ranging from 5 to 21.2 µM. nih.gov The proposed mechanism for some of these compounds involves inducing cell cycle arrest at the S and G2/M phases. nih.gov
A key mechanism for the anticancer activity of certain pyrazole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption can lead to mitotic catastrophe and cell death.
A series of pyrazoline derivatives were synthesized and evaluated as tubulin polymerization inhibitors. nih.gov The most potent compound, 3q , exhibited significant anti-proliferation activity in cancer cell lines and was comparable to the positive control, Colchicine, in its ability to inhibit tubulin polymerization. nih.gov Docking studies have visualized how these pyrazoline derivatives may bind to tubulin. nih.gov Similarly, research on 3,4-diaryl pyrazole derivatives, designed based on the potent tubulin inhibitor combretastatin (B1194345) A-4 (CA-4), has identified compounds with high antitumor activity, with one derivative showing IC₅₀ values in the nanomolar range (0.06–0.25 nM). nih.gov Another study identified a pyrazole derivative, compound 5 , as a new tubulin polymerization inhibitor with an IC₅₀ value of 7.30 µM. nih.gov
Inducing apoptosis, or programmed cell death, is a central strategy in cancer therapy. Pyrazole derivatives have been shown to modulate several key proteins in the apoptotic pathway.
A study on 1,3,5-trisubstituted-1H-pyrazole derivatives identified them as potential inhibitors of Bcl-2, an anti-apoptotic protein that is often overexpressed in cancer cells. nih.gov These compounds were found to activate pro-apoptotic proteins such as Bax, the tumor suppressor p53, and the executioner enzyme Caspase-3. nih.gov Molecular docking studies confirmed a high binding affinity of the most potent compounds to the Bcl-2 protein. nih.gov Another study synthesized spiro-oxindoline-based pyrazolo[3,4-b]pyridines and found that the most active compounds could significantly increase the cellular levels of p53 and its downstream target, p21, leading to apoptosis in leukemia and non-small cell lung cancer cell lines. ekb.eg These compounds were shown to induce both early and late apoptosis in breast cancer (MCF7) cells. ekb.eg
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| 3,4-Diaryl pyrazole derivative (Compound 6) | Various cancer cell lines | Tubulin polymerization inhibition | 0.06–0.25 nM | nih.gov |
| Pyrazoline derivative 3q | Various cancer cell lines | Tubulin polymerization inhibition | Comparable to Colchicine | nih.gov |
| 1,3,5-Trisubstituted-1H-pyrazole (Compounds 10b, 10c) | MCF-7, A549, PC-3 | Bcl-2 inhibition, apoptosis induction | Potent cytotoxicity | nih.gov |
| Spiro-oxindoline-pyrazolo[3,4-b]pyridine (Compound 7f) | MCF7 (Breast) | p53-MDM2 interaction inhibition | 3.05 ± 0.12 µM | ekb.eg |
| Piperidine-containing pyrazolyl-s-triazine (Compounds 78, 79) | MCF7, HepG2, K562 etc. | Induction of S and G2/M arrest | 5 to 21.2 µM | nih.gov |
Antiviral Activity (e.g., Against Coronaviruses, Hepatitis C Virus)
The antiviral properties of pyrazole derivatives are an emerging area of investigation. Studies have explored their efficacy against a variety of viruses, including coronaviruses and the hepatitis C virus (HCV).
Recent research has focused on hydroxyquinoline-pyrazole derivatives as potential antiviral agents against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.govrsc.orgscinito.ai These compounds demonstrated promising antiviral activity in plaque reduction and viral inhibition assays, with some exhibiting potent inhibition of SARS-CoV-2 at low concentrations. nih.govrsc.org Their selectivity indices suggest they have potential as selective antiviral agents. rsc.org The inhibition of p97, a host protein important for the replication of several viruses including coronaviruses, has been identified as a potential antiviral strategy. mdpi.com
In the context of Hepatitis C, natural compounds have been screened for their ability to interfere with the viral life cycle. nih.gov While specific pyrazole derivatives were not the focus of this broad screening, the general principle of targeting viral components like the NS5B RNA-dependent RNA polymerase is a strategy where synthetic compounds like pyrazoles could be designed to act. nih.gov
Anti-inflammatory and Antioxidant Properties: Mechanistic Basis
Pyrazole-based structures are known for their anti-inflammatory and antioxidant activities. nih.gov The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade.
The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins (B1171923) at sites of inflammation. nih.govresearchgate.net Several commercially available anti-inflammatory drugs, such as Celecoxib, are based on a pyrazole scaffold and act as selective COX-2 inhibitors. researchgate.netrjpbr.com Additionally, some pyrazoline derivatives have been shown to inhibit lipoxygenase (LOX), another enzyme involved in the synthesis of inflammatory mediators called leukotrienes. nih.gov
The antioxidant properties of pyrazole and piperidine derivatives are linked to their ability to scavenge free radicals. researchgate.netnih.gov During inflammation, an excess of reactive oxygen species (ROS) is produced, leading to oxidative stress and tissue damage. nih.gov Studies have shown that pyrazoline derivatives can strongly inhibit lipid peroxidation, a key process in oxidative cell damage. nih.gov In one study, various piperidine derivatives were tested for their antioxidant potential using the DPPH scavenging assay, with all tested compounds showing scavenging capacities greater than 49% at a concentration of 1 mg/ml. researchgate.net
Neuroprotective and Anti-Parkinsonian Effects: Proposed Mechanisms
Derivatives of pyrazoline, a close structural relative of pyrazole, have shown promise in preclinical models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons and oxidative stress. nih.govijprt.org The neuroprotective effects of these compounds are believed to stem from their ability to counteract the key pathological pathways in PD. ijprt.orgnih.gov
The proposed mechanisms for their neuroprotective action include mitigating oxidative stress, reducing neuroinflammation, and preventing mitochondrial dysfunction. ijprt.orgsemanticscholar.org In an in-vitro model using 6-hydroxydopamine (6-OHDA) to induce neurotoxicity in PC-12 cells (a model for dopaminergic neurons), certain 2-pyrazoline (B94618) derivatives demonstrated a significant neuroprotective effect by increasing cell viability. nih.gov These compounds are thought to protect neurons from the damage caused by free radicals and oxidative stress, which are central to the progression of Parkinson's disease. nih.govijprt.org
Mechanism of Action Studies in Animal Models (e.g., Trypanosoma cruzi)
Extensive literature searches did not yield specific studies on the mechanism of action of this compound in animal models of Trypanosoma cruzi infection. While research exists on the broader class of pyrazole-containing compounds in the context of Chagas disease, the specific in vivo mechanistic data for this particular compound, including detailed research findings and data tables, is not available in the public domain.
General research into pyrazole derivatives has identified several potential mechanisms of action against T. cruzi. For instance, some pyrazole-based compounds have been shown to inhibit the parasite's iron superoxide (B77818) dismutase, an essential enzyme for its antioxidant defense. acs.orgacs.org Others have been found to target cysteine protease (cruzain), a key enzyme in the parasite's metabolism and lifecycle. eurekaselect.com However, without specific studies on this compound, it is not possible to definitively assign a mechanism of action in animal models.
Further preclinical research, including in vivo studies in relevant animal models of Chagas disease, would be necessary to elucidate the specific molecular targets and mechanistic pathways of this compound.
Exploration of Chemical Space and Analogue Synthesis
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds from a common scaffold. For the 4-(3,5-diethyl-1H-pyrazol-1-yl)piperidine core, a solution-phase parallel synthesis approach is often employed. A key strategy involves the reaction of a versatile intermediate, such as a piperidine-derived β-keto ester, with a library of diverse hydrazines.
A representative synthetic approach, adapted from the synthesis of related pyrazole-piperidine structures, begins with the conversion of N-Boc-piperidine-4-carboxylic acid into its corresponding β-keto ester. nih.govmdpi.com This intermediate can then be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a reactive β-enamino diketone. nih.govmdpi.com This enaminone is a crucial building block that can be subjected to cyclocondensation with a wide array of substituted hydrazines (R-NHNH₂) to yield a library of 1-substituted-5-(piperidin-4-yl)pyrazoles. Subsequent removal of the Boc protecting group and optional N-alkylation or N-acylation of the piperidine (B6355638) nitrogen further expands the diversity of the library.
This methodology allows for systematic variation at the N-1 position of the pyrazole (B372694) ring, enabling a thorough exploration of how different substituents impact biological activity.
Table 1: Representative Library Generation via Parallel Synthesis This table illustrates a hypothetical library based on established synthetic methods for pyrazole-piperidine scaffolds.
| Entry | Hydrazine (B178648) Reagent (R-NHNH₂) | Resulting N-1 Substituent (R) |
| 1 | Phenylhydrazine | Phenyl |
| 2 | 4-Fluorophenylhydrazine | 4-Fluorophenyl |
| 3 | Methylhydrazine | Methyl |
| 4 | Benzylhydrazine | Benzyl |
| 5 | Hydrazine Hydrate | -H (Tautomeric Mixture) |
Solid-Phase Synthesis Techniques for Derivatives
Solid-phase organic synthesis (SPOS) offers significant advantages for library generation, including simplified purification and the potential for automation. A viable solid-phase strategy for producing derivatives of this compound would typically involve immobilizing one of the core fragments onto a polymer resin.
One potential route involves anchoring a piperidine precursor to a solid support. For instance, a resin-bound piperidine could be elaborated through a series of steps to form the pyrazole ring. An alternative and often more flexible approach involves an aza-Wittig/electrocyclic ring closure reaction on a solid support. researchgate.net In a hypothetical adaptation for the target scaffold, a resin-bound pyrazole precursor with an appropriate functional handle (e.g., an aldehyde) could be synthesized. This immobilized intermediate could then undergo reaction with a phosphazene and subsequently with various amines or other nucleophiles, followed by cleavage from the resin to release a diverse set of functionalized pyrazole-piperidine derivatives. researchgate.net This method avoids the purification challenges associated with solution-phase synthesis, making it highly efficient for creating large libraries.
Bioisosteric Replacements within the Core Structure
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a specific moiety with another that retains similar physical or chemical properties, leading to improved biological activity or pharmacokinetic profiles. For the this compound scaffold, both the pyrazole and piperidine rings are amenable to such modifications.
Pyrazole Ring Replacements: The pyrazole ring can serve as a bioisostere for other aromatic systems. nih.gov Its ability to act as both a hydrogen bond donor (N-1 H) and acceptor (N-2) is a key feature. nih.gov Potential bioisosteres could include other five-membered heterocycles like triazole, oxadiazole, or isoxazole (B147169) to modulate electronic properties and hydrogen bonding capacity. Replacing the pyrazole with a phenyl ring is also a common strategy to alter lipophilicity and explore different binding interactions. nih.gov
Table 2: Potential Bioisosteric Replacements
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Pyrazole | Phenyl | Increase lipophilicity, remove H-bond donor capability. nih.gov |
| Pyrazole | 1,2,3-Triazole | Alter H-bond acceptor/donor pattern and electronic distribution. nih.gov |
| Pyrazole | Isoxazole | Modify electronics and remove H-bond donor. |
| Piperidine | Piperazine (B1678402) | Introduce a second nitrogen for additional interaction or attachment point. blumberginstitute.org |
| Piperidine | Pyrrolidine | Reduce ring size, alter conformational flexibility. |
| Piperidine | Azepane | Increase ring size and flexibility. |
Development of Prodrugs and Targeted Delivery Systems (Chemical Design Focus)
Prodrug design aims to overcome pharmacokinetic limitations such as poor solubility, limited permeability, or rapid metabolism. For this compound, the secondary amine of the piperidine ring is an ideal handle for prodrug modification.
A common strategy is the formation of an ester or carbamate (B1207046) prodrug. For example, reacting the piperidine nitrogen with an amino acid or a short peptide could create a prodrug that is a substrate for peptidases, potentially targeting specific tissues or improving absorption. Another approach is to form an ester linkage by attaching a promoiety that enhances water solubility (e.g., containing a phosphate (B84403) or polyethylene (B3416737) glycol group) or lipid solubility for better membrane permeation. Telotristat ethyl, an ethyl ester prodrug of a pyrazole-containing tryptophan hydroxylase inhibitor, serves as a successful example of this strategy, where the ester is cleaved in vivo to release the active carboxylic acid. nih.gov
Similarly, linking the piperidine nitrogen to a promoiety via an ester bond that is susceptible to in vivo hydrolysis can be an effective way to improve the delivery of the parent compound. mdpi.com
Synthetic Routes for Chiral Analogues and Enantioselective Synthesis
The introduction of stereocenters into the piperidine ring can significantly impact biological activity by allowing for more specific and higher-affinity interactions with chiral biological targets. Numerous modern synthetic methods are available for the enantioselective synthesis of substituted piperidines. nih.gov
One powerful method is the catalytic asymmetric [4+2] annulation of imines with allenes, which can be catalyzed by chiral phosphines to furnish highly functionalized piperidine derivatives with excellent stereoselectivity. acs.org Another established approach involves the diastereoselective dialkylation of chiral lactams derived from amino acids like phenylglycinol. acs.org This method allows for the controlled introduction of substituents at the 3-position of the piperidine ring, generating a quaternary stereocenter. acs.org
Furthermore, organocatalytic methods, such as the enantioselective intramolecular aza-Michael reaction, have been developed to produce chiral 2,5- and 2,6-disubstituted piperidines in high yields. nih.gov Nickel-catalyzed enantioselective cyclizations of tethered acyclic ketones onto alkynes also provide an efficient route to chiral piperidines containing tertiary alcohol functionalities. thieme-connect.com
These advanced synthetic techniques enable the preparation of specific enantiomers of analogues, which is essential for detailed SAR studies and the development of optimized, single-isomer therapeutic agents.
Future Research Directions and Research Gaps
Development of Novel and Efficient Synthetic Routes
The synthesis of pyrazole (B372694) and piperidine (B6355638) derivatives is well-documented, with numerous methods available for constructing these rings. nih.govyoutube.com However, the efficient and stereoselective synthesis of asymmetrically substituted congeners like 4-(3,5-diethyl-1H-pyrazol-1-yl)piperidine remains a challenge. Future research should focus on developing novel synthetic strategies that are not only high-yielding but also atom-economical and environmentally benign.
One promising approach is the use of multi-component reactions (MCRs), which can construct complex molecules in a single step from simple starting materials. mdpi.com The development of a one-pot synthesis for this compound could significantly streamline its production. organic-chemistry.org Furthermore, exploring catalytic methods, such as copper-catalyzed C-N coupling reactions, could provide milder and more efficient routes to this and related compounds. nih.gov
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Precursors |
| Multi-component Reaction | High efficiency, atom economy, reduced waste | Diethyl-substituted diketone, hydrazine (B178648), piperidine precursor |
| Cyclocondensation | Established methodology for pyrazole synthesis | 3,5-diethyl-1H-pyrazole, a suitable piperidine electrophile |
| Catalytic C-N Coupling | Mild reaction conditions, high functional group tolerance | 3,5-diethyl-1H-pyrazole, 4-halopiperidine derivative |
Advanced Spectroscopic Characterization (e.g., Dynamic NMR, Cryo-EM for conformers)
While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are essential for routine characterization, a deeper understanding of the conformational dynamics of this compound requires more advanced methods. researchgate.netnih.gov The piperidine ring can exist in different chair and boat conformations, and the rotational barrier around the N-C bond connecting the two rings can lead to distinct conformers.
Dynamic NMR (DNMR) studies could provide valuable information on the energy barriers between these conformers and how they are influenced by solvent and temperature. For more complex assemblies or interactions with biological macromolecules, cryogenic electron microscopy (Cryo-EM) could potentially be used to visualize different conformational states, although this is a highly advanced and typically challenging application for a small molecule alone.
Deepening Computational Understanding of Molecular Interactions and Reactivity
Computational chemistry offers a powerful tool to complement experimental studies. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound. nih.govnih.gov Such studies can provide insights into the molecule's reactivity, conformational preferences, and spectroscopic properties.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in different environments, such as in aqueous solution or within a lipid bilayer, which is crucial for understanding its behavior in biological systems. Furthermore, computational methods can be used to predict potential biological targets through molecular docking and virtual screening approaches.
Discovery of Unexplored Biological Targets and Mechanistic Pathways
The pyrazole nucleus is a well-known pharmacophore present in a variety of drugs with diverse therapeutic applications. researchgate.netnih.gov Similarly, the piperidine moiety is a common feature in many biologically active compounds. nih.govnih.gov The combination of these two scaffolds in this compound suggests a high potential for biological activity.
Future research should focus on screening this compound against a wide range of biological targets to identify novel activities. This could involve high-throughput screening assays against various enzymes, receptors, and ion channels. Once a biological target is identified, further studies will be necessary to elucidate the mechanism of action at the molecular level. Given the structural motifs, potential targets could include kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic pathways. nih.govnih.gov
Applications as Chemical Probes in Biological Systems
A well-characterized small molecule with specific biological activity can serve as a valuable chemical probe to study biological processes. If this compound is found to have a potent and selective interaction with a particular biological target, it could be developed into a chemical probe.
This would involve synthesizing derivatives with appropriate functionalities for labeling, such as fluorescent tags or biotin, to enable visualization and pull-down experiments. Such probes would be instrumental in studying the localization, dynamics, and function of its target protein within a cellular context.
Exploration of Multi-target Ligand Design Strategies
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. acs.org The development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously is a promising therapeutic strategy. nih.gov The pyrazole-piperidine scaffold could serve as a versatile starting point for the design of MTDLs.
By strategic modification of the diethyl substituents on the pyrazole ring and the piperidine nitrogen, it may be possible to design ligands that interact with multiple, disease-relevant targets. This approach could lead to more effective and safer drugs with improved efficacy and reduced side effects.
Sustainability Aspects in the Synthesis of Pyrazole-Piperidine Systems
The principles of green chemistry are becoming increasingly important in chemical synthesis. researchgate.netresearchgate.net Future research on the synthesis of this compound and related compounds should prioritize the use of environmentally friendly methods. This includes the use of greener solvents (e.g., water, ethanol), renewable starting materials, and catalytic rather than stoichiometric reagents.
The development of solvent-free reaction conditions or the use of microwave-assisted synthesis could also contribute to more sustainable synthetic routes. researchgate.net Life cycle assessment of the synthetic process would provide a comprehensive evaluation of its environmental impact.
Q & A
Q. What are the standard synthetic routes for 4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine, and how can purity be optimized?
The synthesis of pyrazole-piperidine derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, pyrazole rings are often synthesized via the reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds, followed by coupling with piperidine derivatives. To optimize purity:
- Use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) .
- Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and monitor by UV detection at 254 nm .
- Crystallize the product using solvent mixtures (e.g., ethanol/water) to remove impurities .
Q. How is the structural conformation of this compound validated?
Structural validation relies on spectroscopic and crystallographic methods:
- X-ray crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., pyrazole ring planarity and piperidine chair conformation) .
- NMR spectroscopy : Analyze and shifts to confirm substituent positions (e.g., diethyl groups on pyrazole at δ ~1.2 ppm for CH, δ ~2.5 ppm for CH) .
- Mass spectrometry : Verify molecular weight via ESI-MS (e.g., [M+H] at m/z 249.3) .
Q. What in vitro assays are suitable for screening the biological activity of this compound?
Common assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Enzyme inhibition : Fluorescence-based assays for kinases or receptors (e.g., p38 MAP kinase inhibition at IC values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts in pyrazole-piperidine coupling?
- Catalyst optimization : Test transition-metal catalysts (e.g., Pd/C, CuI) or organocatalysts (e.g., DMAP) to enhance coupling efficiency .
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reaction kinetics .
- Temperature control : Perform reactions under microwave irradiation (80–120°C) to reduce side reactions .
Q. How should conflicting biological activity data (e.g., high in vitro potency but low in vivo efficacy) be addressed?
- Pharmacokinetic profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation) .
- Formulation optimization : Use nanocarriers (liposomes, dendrimers) to enhance bioavailability .
- Target validation : Employ CRISPR/Cas9 knockout models to confirm mechanism of action .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., kinase ATP-binding pockets) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can stability studies be designed to evaluate degradation pathways under varying conditions?
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Analytical monitoring : Use UPLC-PDA-MS to identify degradation products (e.g., hydrolysis of the piperidine ring or oxidation of pyrazole) .
- Kinetic analysis : Calculate rate constants (k) and half-life (t) under accelerated conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
